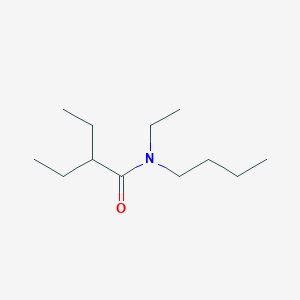

N-butyl-N,2-diethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the compound’s systematic name, molecular formula, and structural formula. For example, the compound “N,2-Diethylbutanamide” has the molecular formula C8H17NO .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. For instance, N-tert-butyl amides can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles .Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, etc. For example, the compound “N,2-Diethylbutanamide” has an average mass of 143.227 Da .Applications De Recherche Scientifique

Use in Oral Surgery

N-butyl-2-cyanoacrylate, a variant of N-butyl-N,2-diethylbutanamide, is utilized as an adhesive in oral surgery. It has been shown to be a suitable method for wound closure in low-tension areas, without significant differences in key biochemical parameters and histopathological findings, indicating its safety and efficacy in this application (Inal, Yılmaz, Nisbet, & Güvenç, 2006).

Applications in Chemistry

The synthesis of various chemical compounds, including those related to N-butyl-N,2-diethylbutanamide, has been researched for potential use in treatments like hormone-dependent breast cancer. The biological evaluation of these compounds has shown promising results in inhibiting human placental aromatase, a key enzyme in estrogen biosynthesis (Hartmann & Batzl, 1986).

Extraction of Thorium

N,N-dialkyl aliphatic amides, related to N-butyl-N,2-diethylbutanamide, are evaluated for the extraction of thorium from nitric acid mediums into hydrophobic ionic liquid phases. These compounds show high efficiency in extraction processes, demonstrating their utility in nuclear fuel reprocessing and management (Rao & Tomar, 2016).

Use in Environmental Science

In environmental science, the study of butyl-substituted peroxyacyl nitrates, related to N-butyl-N,2-diethylbutanamide, helps understand their formation, thermal decomposition, and impact on atmospheric chemistry. Such research contributes to our understanding of air pollution and photochemical smog (Grosjean, Grosjean, & Williams, 1994).

Transcatheter Renal Embolization

Cyanoacrylates like N-butyl-2-cyanoacrylate are used in transcatheter renal embolization, demonstrating their medical application in managing renal carcinoma through embolization techniques. This showcases the versatility of N-butyl-N,2-diethylbutanamide derivatives in medical procedures (Carmignani, Belgrano, Puppo, & Giuliani, 1978).

Propriétés

IUPAC Name |

N-butyl-N,2-diethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXHHBNDWRCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N,2-diethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)